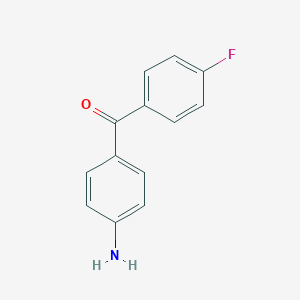

(4-Aminophenyl)(4-fluorophenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRKKHFDXTWUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342024 | |

| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10055-40-0 | |

| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10055-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-Aminophenyl)(4-fluorophenyl)methanone

Introduction

(4-Aminophenyl)(4-fluorophenyl)methanone, also known as 4-amino-4'-fluorobenzophenone, is a key chemical intermediate in the development of pharmaceuticals and advanced materials.[1] Its diaryl ketone structure, featuring both an amine and a fluorine substituent, provides a versatile scaffold for creating complex molecular architectures. This guide offers an in-depth exploration of the primary and alternative synthetic protocols for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reactions, the rationale behind procedural choices, and provide detailed, actionable protocols to ensure reproducibility and safety.

Part 1: The Core Synthesis Directive via Friedel-Crafts Acylation

The most established and reliable method for synthesizing diaryl ketones is the Friedel-Crafts acylation. This reaction is a cornerstone of electrophilic aromatic substitution (EAS), creating a new carbon-carbon bond between an aromatic ring and an acyl group.[2][3]

Mechanistic Principles and Strategic Considerations

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of an aromatic ring.[4] A strong Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acylating agent, 4-fluorobenzoyl chloride.[5]

A critical challenge in acylating aniline directly is the nature of the amino (-NH₂) group. While it is a powerful activating group for electrophilic substitution, it is also a Lewis base. It readily reacts with the AlCl₃ catalyst, forming a complex that deactivates the aromatic ring, rendering it unreactive towards the acylium ion.

The Solution: A Protecting Group Strategy

To overcome this, a protecting group strategy is essential. The amino group of aniline is temporarily converted into an amide (acetanilide) by reacting it with acetic anhydride. This has two crucial benefits:

-

Prevents Catalyst Poisoning: The amide nitrogen is significantly less basic and does not complex with AlCl₃, allowing the catalyst to perform its primary function.

-

Directs Substitution: The acetamido group is still an ortho-, para-director. Due to steric hindrance from the bulky group, the acylation reaction is strongly directed to the para position, leading to the desired isomer with high selectivity.

Following the acylation, the protecting acetyl group is easily removed via acid or base hydrolysis to regenerate the free amine, yielding the final product.

Visualizing the Synthetic Workflow

The three-stage process of protection, acylation, and deprotection provides a robust and high-yielding pathway to the target molecule.

Caption: A workflow diagram of the three-stage synthesis protocol.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

Stage 1: Synthesis of Acetanilide (Protection)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add aniline (10.0 g, 0.107 mol).

-

Reaction: Carefully add acetic anhydride (12.0 mL, 0.128 mol) dropwise to the stirring aniline. The reaction is exothermic.

-

Heating: After the initial reaction subsides, heat the mixture gently at 50°C for 30 minutes to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and then pour it into 150 mL of ice-cold water while stirring vigorously.

-

Isolation: Collect the white precipitate of acetanilide by vacuum filtration, wash with cold water, and dry thoroughly. (Expected yield: ~90-95%).

Stage 2: Friedel-Crafts Acylation of Acetanilide

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (AlCl₃) (35.0 g, 0.262 mol) to 150 mL of anhydrous dichloromethane (DCM).

-

Addition of Reactant: Cool the suspension to 0°C in an ice bath. Add 4-fluorobenzoyl chloride (18.0 g, 0.113 mol) dropwise over 20 minutes.[9]

-

Addition of Substrate: Add the previously synthesized acetanilide (13.5 g, 0.100 mol) portion-wise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC.

-

Work-up: Carefully and slowly pour the reaction mixture onto 300 g of crushed ice containing 50 mL of concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield crude 4-acetamido-4'-fluorobenzophenone.

Stage 3: Hydrolysis of 4-Acetamido-4'-fluorobenzophenone (Deprotection)

-

Setup: Transfer the crude product from Stage 2 to a 500 mL round-bottom flask. Add 150 mL of ethanol and 100 mL of 6M hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the solution and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is ~8. The product will precipitate.

-

Isolation & Purification: Collect the solid by vacuum filtration. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO |

| Molecular Weight | 215.23 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 130-134 °C |

| ¹H NMR (CDCl₃) | δ ~4.1 (s, 2H, -NH₂), 6.7 (d, 2H), 7.1 (t, 2H), 7.7 (m, 4H) |

| IR (KBr, cm⁻¹) | ~3400, 3300 (N-H stretch), ~1630 (C=O stretch) |

| MS (ESI) | m/z 216.08 [M+H]⁺ |

Note: Spectroscopic values are approximate and may vary based on solvent and instrumentation.[1][10]

Part 2: Alternative Synthesis Strategies

While the protection-acylation-deprotection route is highly effective, other strategies exist, primarily involving the manipulation of a nitro-substituted precursor.[11]

Acylation-Reduction Pathway

This two-step approach involves first synthesizing (4-Fluorophenyl)(4-nitrophenyl)methanone and then reducing the nitro group to an amine.

-

Friedel-Crafts Acylation of Nitrobenzene: Nitrobenzene is reacted with 4-fluorobenzoyl chloride in the presence of AlCl₃. The nitro group is a strong deactivating and meta-directing group, making this reaction slower and requiring more forcing conditions than with an activated ring.

-

Reduction of the Nitro Group: The resulting 4-fluoro-4'-nitrobenzophenone is then reduced. Common methods include catalytic hydrogenation (H₂/Pd-C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Visualizing the Acylation-Reduction Workflow

Caption: Workflow for the alternative acylation-reduction synthesis route.

Comparison of Synthetic Routes

| Feature | Protection-Acylation-Deprotection | Acylation-Reduction |

| Number of Steps | 3 | 2 |

| Overall Yield | Generally higher | Moderate to good |

| Regioselectivity | Excellent (para-directing) | Good (meta-directing, but para product forms) |

| Reaction Conditions | Milder acylation conditions | Harsher acylation conditions required |

| Safety/Waste | Standard organic synthesis hazards | Involves highly toxic nitrobenzene and potentially hazardous reduction reagents |

| Scalability | Highly scalable and reliable | Scalable, but safety concerns with nitro compounds |

Expert Insight: The protection-based strategy is often preferred in research and pharmaceutical settings due to its superior control over regioselectivity and milder, more reliable reaction conditions, despite having an additional step. The acylation-reduction route can be viable for industrial-scale production where cost and step-count are paramount, provided that robust safety protocols for handling nitroaromatics are in place.

Part 3: Safety and Handling of Key Reagents

Scientific integrity demands a rigorous approach to safety. The reagents used in these syntheses possess significant hazards that must be managed through proper engineering controls and personal protective equipment.

-

Aniline: Highly toxic if inhaled, ingested, or absorbed through the skin. It is a suspected carcinogen and mutagen.[6][12][13][14] All handling must be performed in a chemical fume hood.[6] Wear nitrile gloves, safety goggles, and a lab coat.[6][15]

-

4-Fluorobenzoyl Chloride: Corrosive and causes severe skin and eye burns.[8][9] It reacts with moisture, releasing HCl gas.[7] Handle under inert atmosphere if possible and in a fume hood. Store in a cool, dry place away from water.[7][9]

-

Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. Causes severe burns. Handle in a dry environment and add to reaction mixtures carefully and in portions.

-

Nitrobenzene: Toxic and readily absorbed through the skin. A suspected carcinogen. Requires stringent handling protocols similar to aniline.

Part 4: Mechanistic Deep Dive - The Acylium Ion

The key to the Friedel-Crafts acylation is the formation of the resonance-stabilized acylium ion. This powerful electrophile is what drives the reaction forward.

Caption: Formation of the acylium ion electrophile via Lewis acid activation.

The acylium ion's stability prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations, making the acylation a more predictable and reliable synthetic tool.[2][4] The subsequent attack by the electron-rich acetanilide ring forms a resonance-stabilized intermediate (the sigma complex), which then loses a proton to restore aromaticity and complete the substitution.[5][16]

References

-

Aniline Safety Protocol . Princeton University.

-

4-Fluorobenzoyl chloride - Safety Data Sheet . ChemicalBook.

-

4-Fluorobenzoyl Chloride . Anshul Specialty Molecules.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry.

-

Friedel–Crafts reaction . Wikipedia.

-

SAFETY DATA SHEET: 4-Fluorobenzoyl chloride . Fisher Scientific.

-

MSDS of 4-fluorobenzoyl chloride . Capot Chemical.

-

4-Fluorobenzoyl-2,3,5,6-d4 chloride-SDS . MedChemExpress.

-

Safety Data Sheet: aniline . Chemos GmbH & Co.KG.

-

Friedel-Crafts Alkylation and Acylation Reactions . ChemTalk.

-

Friedel-Crafts Acylation . Organic Chemistry Portal.

-

Friedel Crafts Acylation And Alkylation Reaction . BYJU'S.

-

Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health.

-

ANILINE Safety Data Sheet . Techno PharmChem.

-

Safety Data Sheet: Aniline . SIA Toolbox.

-

Show how Friedel–Crafts acylation might be used to synthesize benzophenone . Pearson.

-

Friedel-Crafts Acylation . Chemistry Steps.

-

Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst . ResearchGate.

-

This compound (C13H10FNO) . PubChem.

-

Spectroscopic and crystallographic characterization of two cathinone derivatives . PubMed Central.

-

Automated Synthesis and Initial Evaluation of a PET/MR Imaging Agent . ResearchGate.

-

Automated Synthesis and Initial Evaluation of a PET/MR Imaging Agent . PubMed Central.

-

4-aminophenyl- related biochemical reagents . MedChemExpress.

-

Preparation method of 2-amino-4'-fluoro-benzophenone . Google Patents.

-

Method for preparing 2-amino-4'-fluorobenzophenone . SciSpace.

Sources

- 1. PubChemLite - this compound (C13H10FNO) [pubchemlite.lcsb.uni.lu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. 4-Fluorobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Fluorobenzoyl Chloride [anshulchemicals.com]

- 10. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. chemos.de [chemos.de]

- 13. nj.gov [nj.gov]

- 14. technopharmchem.com [technopharmchem.com]

- 15. sia-toolbox.net [sia-toolbox.net]

- 16. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

An In-depth Technical Guide to the Physicochemical Properties of (4-Aminophenyl)(4-fluorophenyl)methanone

Introduction: A Molecule of Interest in Modern Synthesis

(4-Aminophenyl)(4-fluorophenyl)methanone, also known as 4-Amino-4'-fluorobenzophenone, is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its structure incorporates a flexible benzophenone core, modified with an electron-donating amine group and an electron-withdrawing fluorine atom. This unique electronic arrangement makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and photoreactive compounds.[1] The presence of the reactive amino group and the influence of the fluorine atom on the molecule's electronic and lipophilic character are key to its utility.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural, thermal, solubility, and spectroscopic characteristics. The methodologies for determining these properties are presented not merely as procedures, but as self-validating systems, grounded in established chemical principles. This approach is designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary for the effective application of this compound.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_keto [label="C", pos="0,0!"]; O_keto [label="O", pos="0,-0.75!"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; N_amino [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; F_fluoro [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Position nodes for the first phenyl ring C1 [pos="-2.5,1.25!"]; C2 [pos="-3,0!"]; C3 [pos="-2.5,-1.25!"]; C4 [pos="-1.5,-1.25!"]; C5 [pos="-1,0!"]; C6 [pos="-1.5,1.25!"];

// Position nodes for the second phenyl ring C7 [pos="1,0!"]; C8 [pos="1.5,1.25!"]; C9 [pos="2.5,1.25!"]; C10 [pos="3,0!"]; C11 [pos="2.5,-1.25!"]; C12 [pos="1.5,-1.25!"];

// Position functional groups N_amino [pos="-3.5,-2!"]; F_fluoro [pos="4,-0!"];

// Connect atoms with bonds C_keto -- O_keto; C_keto -- C5; C_keto -- C7; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C3 -- N_amino; C10 -- F_fluoro;

// Add implicit hydrogens (as labels if needed, but structure is clear) // Add double bonds for aromaticity edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- C9; C10 -- C11; C12 -- C7; }

Figure 1: Chemical structure of this compound.

Core Physicochemical Data

The fundamental properties of a compound govern its behavior in both chemical reactions and biological systems. The following table summarizes the key physicochemical data for this compound. It is important to note that several of these values are predicted based on computational models, a common practice for compounds not yet exhaustively characterized experimentally.

| Property | Value | Source |

| CAS Number | 10055-40-0 | [2] |

| Molecular Formula | C₁₃H₁₀FNO | [2][3] |

| Molecular Weight | 215.22 g/mol | [2][3] |

| Boiling Point | 379.6 ± 27.0 °C (Predicted) | [2][3] |

| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 2.14 ± 0.10 (Predicted, for the conjugate acid) | [2][3] |

| Melting Point | 148-152°C (for the 2-amino isomer) | [1] |

Note: The experimental melting point is for the related isomer (2-Aminophenyl)(4-fluorophenyl)methanone and serves as a useful reference point.

Melting Point: A Criterion for Purity

Scientific Principles

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure, crystalline organic compound, this transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5] Therefore, melting point determination is a fundamental technique for assessing the purity of a solid compound and serves as a preliminary method of identification.[5][6]

Experimental Protocol: Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[4]

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[7]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube gently on a hard surface to compact the sample into a column 2-3 mm high at the bottom of the tube.[7]

-

Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[5][7] This conserves time and establishes the temperature window for the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a new capillary tube with the sample. Set a slow heating rate of 1-2°C per minute.[7]

-

Observation and Recording: Observe the sample closely through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.

dot digraph "Melting_Point_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

subgraph "cluster_Prep" { label = "Sample Preparation"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Prep1 [label="Dry Sample"]; Prep2 [label="Grind to Fine Powder"]; Prep1 -> Prep2; }

subgraph "cluster_Load" { label = "Capillary Loading"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Load1 [label="Tap Open End into Sample"]; Load2 [label="Compact Sample (2-3 mm)"]; Load1 -> Load2; }

subgraph "cluster_Measure" { label = "Measurement"; bgcolor = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Measure1 [label="Fast Ramp Rate\n(10-20°C/min)\nfor Approx. Range"]; Measure2 [label="Cool Apparatus"]; Measure3 [label="Slow Ramp Rate\n(1-2°C/min)\nfor Accurate Range"]; Measure4 [label="Record T1 (Onset)\n& T2 (Complete Melt)"]; Measure1 -> Measure2 -> Measure3 -> Measure4; }

Prep2 -> Load1 [lhead=cluster_Load]; Load2 -> Measure1 [lhead=cluster_Measure];

Result [label="Report Melting Range\n(T1 - T2)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure4 -> Result; }

Figure 2: Workflow for melting point determination by the capillary method.

Solubility Profile

Scientific Principles

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[8] It is a critical parameter in drug development, influencing formulation, administration, and bioavailability. Solubility is governed by the principle "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The structure of this compound, with its polar amine and carbonyl groups and its largely non-polar aromatic rings, suggests it will have moderate solubility in a range of organic solvents. Its solubility in aqueous media is expected to be low but can be influenced by pH due to the basicity of the amino group.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a well-established technique for determining equilibrium solubility.[9]

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, methanol, acetone)

-

Scintillation vials or test tubes with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator or water bath)[9]

-

Centrifuge and/or syringe filters (0.45 µm)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer)

Procedure:

-

System Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a vial. The key is to ensure that undissolved solid remains, confirming that the resulting solution is saturated.

-

Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of solid particles, which would artificially inflate the measured concentration, either centrifuge the samples or filter the supernatant through a syringe filter.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated solution. Dilute it with a known volume of solvent to a concentration suitable for analysis.

-

Analysis: Measure the concentration of the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structural features of a molecule. Each method provides a unique piece of the structural puzzle.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[10] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, typically π to π* transitions in conjugated systems. Aromatic compounds like this compound are expected to show strong absorbance due to their extensive π-electron systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar range is typical. Prepare a "blank" sample containing only the pure solvent.[11][12]

-

Baseline Correction: Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and cuvette.[11]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample across the appropriate wavelength range (typically 200-400 nm for this type of compound). The resulting spectrum will plot absorbance versus wavelength.[12]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This value is a characteristic property of the molecule under the specific solvent conditions.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of IR radiation, which causes molecular bonds to vibrate (stretch, bend, etc.).[13][14] Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.[14][15][16]

Expected Absorptions for this compound:

-

N-H Stretch: ~3300-3500 cm⁻¹ (from the primary amine)

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

C=O Stretch (Ketone): ~1650-1680 cm⁻¹ (conjugated)

-

Aromatic C=C Bending: ~1500-1600 cm⁻¹

-

C-N Stretch: ~1250-1350 cm⁻¹

-

C-F Stretch: ~1100-1250 cm⁻¹

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (often diamond or ZnSe) is clean. Run a background scan in the empty instrument to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]

-

Pressure Application: Lower the pressure arm to press the sample firmly and evenly against the crystal.

-

Spectrum Acquisition: Initiate the scan. The instrument will direct an IR beam into the crystal, where it reflects and interacts with the sample at the surface.

-

Data Analysis: The resulting spectrum shows percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[17] It is based on the interaction of atomic nuclei with an external magnetic field. The chemical environment of each nucleus affects its resonance frequency, providing information about its connectivity. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.

dot digraph "NMR_Principle" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

subgraph "cluster_main" { label="NMR Spectroscopy Logic"; bgcolor="#E8F0FE";

}

subgraph "cluster_info" { label="Information from Spectrum"; bgcolor="#E8F0FE"; node[fillcolor="#FFFFFF"]; Info1 [label="Chemical Shift (δ):\nElectronic Environment"]; Info2 [label="Integration:\nNumber of Protons"]; Info3 [label="Splitting (J-coupling):\nNeighboring Nuclei"]; Info4 [label="Connectivity & Structure"];

}

Output -> Info1 [style=dashed]; }

Figure 3: Logical flow of an NMR experiment and the structural data obtained.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[18] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.[17][18]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[18]

-

Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument will lock onto the deuterium signal from the solvent and shim the magnetic field to optimize its homogeneity.

-

Spectrum Acquisition: Set the appropriate parameters for the desired experiment (¹H, ¹³C, etc.) and acquire the data. For ¹³C NMR, a larger sample amount or longer acquisition time may be needed due to the low natural abundance of the ¹³C isotope.[19]

-

Data Processing and Analysis: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. Analyze the spectrum for chemical shifts, integration (for ¹H NMR), and splitting patterns to assign signals to specific atoms within the molecule.

References

-

Melting point determination - University of Calgary. [Link]

-

Measuring the Melting Point - Westlab Canada. [Link]

-

Melting point determination - SSERC. [Link]

-

Experiment 1 - Melting Points - Truman State University. [Link]

-

Melting Point Determination Lab Protocol - Studylib. [Link]

-

Measuring Solubility - Alloprof. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay - National Institute of Environmental Health Sciences. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide - University of Cambridge. [Link]

-

Infrared Spectroscopy (IR) - Experimental Design - Massachusetts Institute of Technology. [Link]

-

Experiment 11 — Infrared Spectroscopy - Swarthmore College. [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering. [Link]

-

How To Perform UV Vis Spectroscopy? - Chemistry For Everyone - YouTube. [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. [Link]

-

Uv vis spectroscopy practical. | PDF - Slideshare. [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds | European Journal of Engineering and Technology Research. [Link]

-

7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. [Link]

-

Lab 2 - Infrared Spectroscopy (IR) - WebAssign. [Link]

-

Infrared Spectroscopy: Principles and Applications in Organic Chemistry - Technology Networks. [Link]

-

EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 10055-40-0 [amp.chemicalbook.com]

- 3. This compound | 10055-40-0 [amp.chemicalbook.com]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. studylib.net [studylib.net]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. eu-opensci.org [eu-opensci.org]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. youtube.com [youtube.com]

- 13. amherst.edu [amherst.edu]

- 14. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 15. Experimental Design [web.mit.edu]

- 16. webassign.net [webassign.net]

- 17. azolifesciences.com [azolifesciences.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to (4-Aminophenyl)(4-fluorophenyl)methanone (CAS No. 10055-40-0)

A Core Intermediate for Advanced Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminophenyl)(4-fluorophenyl)methanone, CAS Number 10055-40-0, is a diaryl ketone that serves as a pivotal structural motif and versatile building block in medicinal chemistry and materials science. Its unique combination of a reactive amino group and a fluorinated phenyl ring makes it a compound of significant interest for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical properties, established and potential synthesis methodologies, detailed analytical characterization, and insights into its current and prospective applications, particularly in the realm of drug development. The document is designed to be a self-validating resource, grounding key claims and protocols in authoritative scientific literature.

Introduction: The Significance of the Aminobenzophenone Scaffold

The aminobenzophenone core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The presence of the amino group provides a key site for further functionalization, enabling the construction of complex molecular architectures. The introduction of a fluorine atom on one of the phenyl rings, as in this compound, can significantly modulate the compound's physicochemical and biological properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter pharmacokinetic profiles. This guide will delve into the specifics of this valuable compound, providing a technical foundation for its utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 10055-40-0 | |

| Molecular Formula | C₁₃H₁₀FNO | |

| Molecular Weight | 215.22 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

| Melting Point | 148-152 °C | [2] |

| Boiling Point (Predicted) | 379.6±27.0 °C | |

| Density (Predicted) | 1.236±0.06 g/cm³ | |

| pKa (Predicted) | 2.14±0.10 | |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [2] |

Synonyms: 4-Amino-4'-fluorobenzophenone, 4-[(4-Fluorophenyl)carbonyl]aniline

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic routes, with Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling being the most prominent. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[3] This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with an aromatic ring in the presence of a Lewis acid catalyst.

Reaction Principle: The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of 4-fluorobenzoyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃) or a milder catalyst like copper triflate (Cu(OTf)₂).[4][5] This acylium ion is then attacked by the electron-rich aniline ring. A critical consideration in the Friedel-Crafts acylation of anilines is the protection of the amino group. The lone pair of electrons on the nitrogen atom can complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[3] Therefore, a common strategy involves the acylation of the amino group (e.g., as an acetanilide) prior to the Friedel-Crafts reaction, followed by a deprotection step.[4]

Logical Workflow for Friedel-Crafts Synthesis:

Caption: Workflow for the synthesis via Friedel-Crafts acylation.

Experimental Protocol (General Procedure based on Tran et al.[4][5]):

Step 1: Protection of Aniline (Acetylation)

-

To a stirred solution of aniline in a suitable solvent (e.g., acetic anhydride or dichloromethane), add an acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain N-phenylacetamide (acetanilide).

Step 2: Friedel-Crafts Acylation

-

To a suspension of a Lewis acid catalyst (e.g., copper triflate, Cu(OTf)₂) in a suitable solvent (or under solvent-free conditions), add the protected aniline (N-phenylacetamide) and 4-fluorobenzoyl chloride.[4]

-

Heat the reaction mixture to the appropriate temperature (e.g., 100-150 °C) and monitor the reaction progress by TLC.[5]

-

Upon completion, cool the reaction mixture and quench with a saturated solution of sodium bicarbonate.[4]

-

Extract the product with an organic solvent (e.g., ethyl acetate).[4]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.[4]

Step 3: Deprotection (Hydrolysis)

-

Dissolve the N-protected product in a mixture of ethanol and aqueous hydrochloric acid.

-

Reflux the mixture until the deprotection is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield this compound.

Causality and Self-Validation: The protection of the amine is crucial as the unprotected amine would be protonated or complexed by the Lewis acid, rendering the aromatic ring deactivated for the subsequent acylation. The progress of each step is monitored by TLC, ensuring the reaction proceeds to completion before moving to the next step, which is a self-validating aspect of this protocol.

Suzuki-Miyaura Cross-Coupling: A Modern Alternative

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] This palladium-catalyzed reaction offers milder reaction conditions and a broader functional group tolerance compared to the Friedel-Crafts acylation.

Reaction Principle: The reaction involves the coupling of an organoboron compound (e.g., 4-aminophenylboronic acid) with an organohalide (e.g., 1-bromo-4-fluorobenzene) in the presence of a palladium catalyst and a base.[1][6] The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]

Logical Workflow for Suzuki-Miyaura Synthesis:

Caption: Workflow for the synthesis via Suzuki-Miyaura cross-coupling.

Experimental Protocol (General Procedure[1][6]):

-

To a reaction vessel, add 4-aminophenylboronic acid, 1-bromo-4-fluorobenzene, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), and a base (e.g., potassium carbonate).[6]

-

Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[6]

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.[6]

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Self-Validation: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is essential for the transmetalation step of the catalytic cycle. Monitoring the reaction by TLC or LC-MS ensures that the reaction is driven to completion for optimal yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the aminophenyl ring will be influenced by the electron-donating amino group, while the protons on the fluorophenyl ring will show coupling to the fluorine atom.

-

Predicted Chemical Shifts (δ, ppm):

-

Protons ortho to the amino group: ~6.6-6.8 ppm (doublet).

-

Protons meta to the amino group: ~7.6-7.8 ppm (doublet).

-

Protons ortho to the carbonyl group on the fluorophenyl ring: ~7.7-7.9 ppm (doublet of doublets, due to coupling with both the adjacent proton and the fluorine atom).

-

Protons meta to the carbonyl group on the fluorophenyl ring: ~7.1-7.3 ppm (triplet, due to coupling with the adjacent protons).

-

Amino group protons (-NH₂): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Predicted Chemical Shifts (δ, ppm):

-

Carbonyl carbon (C=O): ~194-196 ppm.

-

Carbons in the aminophenyl ring: C-NH₂ (~150-152 ppm), CH carbons (~113-115 ppm and ~131-133 ppm), C-C=O (~128-130 ppm).

-

Carbons in the fluorophenyl ring: C-F (a doublet with a large C-F coupling constant, ~163-167 ppm), CH carbons (doublets with smaller C-F coupling constants, ~115-117 ppm and ~131-133 ppm), C-C=O (~135-137 ppm).

-

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Predicted Absorption Bands (cm⁻¹):

-

N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).

-

C=O stretching (ketone): A strong absorption band around 1630-1650 cm⁻¹.

-

C-N stretching (aromatic amine): Around 1250-1360 cm⁻¹.

-

C-F stretching (aryl fluoride): A strong band in the region of 1100-1250 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): m/z = 215.0746 (for C₁₃H₁₀FNO).

-

Expected Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group. Expected fragments would include the benzoyl cation ([C₆H₄F-CO]⁺, m/z = 123) and the aminophenyl cation ([C₆H₄NH₂]⁺, m/z = 92). Further fragmentation of these ions can also be observed.

Biological Activity and Applications in Drug Development

While direct studies on the biological activity of this compound are limited in publicly available literature, its structural motif is present in numerous compounds with significant pharmacological activities. This suggests that the core molecule itself may possess latent bioactivity or serve as a crucial pharmacophore.

Precursor for Anticancer Agents

Derivatives of aminobenzophenones are known to exhibit potent anticancer properties, often by targeting tubulin polymerization.[7] For instance, complex molecules incorporating the this compound scaffold have been investigated as antimitotic agents, showing inhibitory activity against the proliferation of cancer cell lines.[8] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[4] The (4-aminophenyl) moiety often plays a crucial role in binding to the target protein, while the (4-fluorophenyl) group can enhance the overall efficacy and pharmacokinetic properties of the molecule.

Intermediate for Anti-inflammatory Drugs

The aminobenzophenone scaffold is also a key component in the development of anti-inflammatory agents. Certain derivatives have been shown to be potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[9] By inhibiting this kinase, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. The this compound structure can be a starting point for the synthesis of such kinase inhibitors.

Building Block for PET Imaging Agents

Radiolabeled derivatives of this compound have been synthesized and evaluated as potential PET (Positron Emission Tomography) imaging agents for detecting inducible nitric oxide synthase (iNOS), a biomarker for neuroinflammation.[6] The fluorine atom provides a site for the introduction of the positron-emitting isotope ¹⁸F.

Safety and Toxicology

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10]

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11][12]

-

Toxicology: The toxicological properties have not been fully investigated. Substituted benzophenones can have varying toxicological profiles, with some showing potential for skin sensitization, endocrine disruption, and carcinogenicity with chronic exposure.[10][11] It is prudent to handle this compound with care, assuming it may have similar hazards until more specific data is available.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis can be reliably achieved through established methods like Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling, with the latter offering milder and more versatile conditions. The presence of both an amino group and a fluorinated ring provides a rich platform for chemical modification, leading to a diverse range of derivatives with promising biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this important molecule in their research endeavors, while emphasizing the need for careful handling due to its potential toxicological properties. Further research into the direct biological activity and a more detailed toxicological profile of this core molecule is warranted.

References

- Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts benzoylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate in the synthesis of aminobenzophenones.

- Cortez-Maya, S., Cortes Cortes, E., Hernández-Ortega, S., Ramirez Apan, T., & Martínez-García, M. (2012). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Letters in Drug Design & Discovery, 9(5), 476-482.

- BenchChem. (2025). The 2-Aminobenzophenone Scaffold: A Privileged Core in Modern Pharmacology. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.

- Sigma-Aldrich. (2023, November 6).

- CymitQuimica. (2024, December 19).

-

Chemsrc. (2025, August 28). CAS#:4913-77-3 | (4-aminophenyl)-(4-chlorophenyl)methanone. Retrieved from [Link]

- ECHA. (2024, July 2). ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions.

- Liu, H., et al. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters.

- Minnesota Department of Health. (2023, November). Benzophenone Toxicological Summary.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). Prediction of Fragmentation Pathway. Retrieved from [Link]

- Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). ChemInform Abstract: Efficient Friedel-Crafts Benzoylation of Aniline Derivatives with 4-Fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ChemInform, 47(35).

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thermostable small-molecule inhibitor of angiogenesis and vascular permeability that suppresses a pERK-FosB/ΔFosB–VCAM-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cir-safety.org [cir-safety.org]

- 7. tandfonline.com [tandfonline.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. useforesight.io [useforesight.io]

- 11. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. health.state.mn.us [health.state.mn.us]

A Guide to the Spectroscopic Characterization of (4-Aminophenyl)(4-fluorophenyl)methanone

This technical guide provides an in-depth analysis of the spectroscopic data for the compound (4-Aminophenyl)(4-fluorophenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and verification of this molecule. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.

Introduction

This compound is a substituted benzophenone derivative. The benzophenone scaffold is a prevalent structural motif in medicinal chemistry and materials science, often imparting unique photochemical and biological properties.[1][2] Accurate and unambiguous structural confirmation is a critical first step in any research and development endeavor. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will systematically dissect the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a robust framework for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without interfering with the signals of interest. DMSO-d₆ is often a good choice for compounds with amine groups, as it can facilitate the observation of N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16, depending on the sample concentration.

-

A relaxation delay (d1) of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The electron-donating nature of the amino group (-NH₂) and the electron-withdrawing and electronegative nature of the fluorine atom and the carbonyl group will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-2', H-6' | 7.65 - 7.75 | Doublet of doublets | 2H | J(H-F) ≈ 8-9, J(H-H) ≈ 8-9 |

| H-3', H-5' | 7.10 - 7.20 | Triplet (apparent) | 2H | J(H-F) ≈ J(H-H) ≈ 8-9 |

| H-3, H-5 | 7.55 - 7.65 | Doublet | 2H | J(H-H) ≈ 8-9 |

| H-2, H-6 | 6.60 - 6.70 | Doublet | 2H | J(H-H) ≈ 8-9 |

| -NH₂ | 4.00 - 4.50 | Broad singlet | 2H | N/A |

Causality behind the assignments:

-

The protons on the 4-fluorophenyl ring (H-2', H-6' and H-3', H-5') will be influenced by the fluorine atom. The protons ortho to the fluorine (H-3', H-5') will show a characteristic triplet-like pattern due to coupling to both the adjacent proton and the fluorine atom. The protons meta to the fluorine (H-2', H-6') will appear as a doublet of doublets.

-

The protons on the 4-aminophenyl ring will be significantly affected by the strong electron-donating amino group. This will cause the ortho protons (H-2, H-6) to be shielded and appear at a lower chemical shift (upfield) compared to the meta protons (H-3, H-5).

-

The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the substituents on the aromatic rings.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 194 - 196 |

| C-4' | 164 - 166 (d, ¹J(C-F) ≈ 250 Hz) |

| C-1 | 127 - 129 |

| C-2', C-6' | 132 - 134 (d, ³J(C-F) ≈ 9 Hz) |

| C-1' | 134 - 136 (d, ⁴J(C-F) ≈ 3 Hz) |

| C-3, C-5 | 131 - 133 |

| C-4 | 152 - 154 |

| C-2, C-6 | 113 - 115 |

| C-3', C-5' | 115 - 117 (d, ²J(C-F) ≈ 22 Hz) |

Causality behind the assignments:

-

The carbonyl carbon (C=O) will have the largest chemical shift due to its deshielded environment.

-

The carbon directly attached to the fluorine atom (C-4') will exhibit a large one-bond coupling constant (¹J(C-F)).[3] The carbons ortho (C-3', C-5') and meta (C-2', C-6') to the fluorine will show smaller two-bond and three-bond couplings, respectively.[3]

-

The carbons of the 4-aminophenyl ring will be influenced by the amino group. The carbon bearing the amino group (C-4) will be significantly shielded, while the ortho (C-2, C-6) and meta (C-3, C-5) carbons will also experience shielding effects.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) |

| 1630 - 1650 | C=O stretching (ketone) |

| 1600 - 1580 | N-H bending |

| 1590 - 1450 | C=C aromatic stretching |

| 1250 - 1200 | C-N stretching |

| 1160 - 1140 | C-F stretching |

Causality behind the assignments:

-

The two bands in the 3450-3300 cm⁻¹ region are characteristic of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

The strong absorption band in the 1630-1650 cm⁻¹ range is indicative of the carbonyl (C=O) stretching of the ketone functional group. The conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone.[2]

-

The presence of multiple bands in the 1590-1450 cm⁻¹ region confirms the presence of aromatic rings.

-

The C-F stretching vibration typically appears as a strong band in the fingerprint region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Acquiring a Mass Spectrum

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques for this type of molecule, often coupled with a liquid chromatograph (LC-MS). Electron Ionization (EI) can also be used with a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

-

Data Acquisition: The mass spectrum is a plot of ion abundance versus the mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data:

The molecular formula of this compound is C₁₃H₁₀FNO, with a monoisotopic mass of approximately 215.07 g/mol .[4]

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 216.08.[4] In an EI-MS spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 215.

-

Major Fragment Ions: The fragmentation pattern will be dictated by the structure of the molecule. Key expected fragmentations include:

-

Loss of the 4-fluorophenyl group (C₆H₄F) to give a fragment at m/z 120, corresponding to the [C₇H₆NO]⁺ ion.

-

Loss of the 4-aminophenyl group (C₆H₄NH₂) to give a fragment at m/z 123, corresponding to the [C₇H₄FO]⁺ ion.

-

Cleavage at the carbonyl group can also lead to the formation of the 4-fluorobenzoyl cation at m/z 123 and the 4-aminobenzoyl cation at m/z 120.

-

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization.

IV. Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous identification and structural verification of this compound. By understanding the principles behind each technique and the expected spectral features based on the molecular structure, researchers can confidently characterize this and related compounds. The protocols and interpretations provided in this guide serve as a robust framework for ensuring the quality and accuracy of spectroscopic data in a research and development setting.

V. References

-

Baughman, B. M., Stennett, E. M., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019.

-

Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. A. (1993). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C=O Frequencies. Correlation Of v C=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Spectroscopy Letters, 26(1), 67-78.

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Crystal structure analysis of (4-Aminophenyl)(4-fluorophenyl)methanone

An In-depth Technical Guide to the Crystal Structure Analysis of (4-Aminophenyl)(4-fluorophenyl)methanone

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted benzophenone derivative of significant interest due to its potential applications in materials science as a nonlinear optical (NLO) crystal and in medicinal chemistry as a versatile synthetic intermediate.[1][2] The presence of an electron-donating amino group and an electron-withdrawing fluorine atom on its aromatic rings creates a unique electronic environment that dictates its physicochemical properties and biological activity. A thorough understanding of its three-dimensional structure at the atomic level is paramount for establishing structure-property relationships and enabling rational drug design.

This technical guide provides a comprehensive framework for the complete structural elucidation and physicochemical characterization of this compound. We detail the integrated application of single-crystal X-ray diffraction (SC-XRD), spectroscopic techniques, and computational modeling. The causality behind each experimental choice is explained, presenting a self-validating system of protocols for researchers in crystallography, materials science, and drug development.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a cornerstone of modern organic chemistry. Their rigid diarylketone scaffold serves as a privileged structure in numerous applications. In materials science, the introduction of donor-acceptor groups can induce significant second-order NLO properties. In pharmacology, this scaffold is found in compounds targeting a range of biological pathways, including tubulin polymerization, which is crucial in anticancer research.[3][4][5]

The title compound, this compound (4A4FBP), combines the electron-donating amine (-NH₂) and electron-withdrawing fluorine (-F) substituents. This push-pull electronic configuration is hypothesized to enhance molecular hyperpolarizability and influence the crystal packing, which is critical for bulk material properties. This guide outlines the definitive methodology to confirm its molecular architecture and supramolecular assembly.

Comprehensive Analytical Workflow

The structural analysis of a novel compound follows a logical and rigorous workflow. Each step provides a layer of data that, when combined, offers a complete and validated picture of the molecule's identity and behavior.

Caption: Comprehensive workflow for the structural analysis of 4A4FBP.

Experimental and Computational Methodologies

Synthesis and Single Crystal Growth

Causality: A high-purity sample is a prerequisite for unambiguous characterization and successful crystallography. The chosen synthetic route, Friedel-Crafts acylation, is a classic and efficient method for forming aryl ketones. The subsequent crystal growth via slow evaporation is a reliable technique for obtaining diffraction-quality single crystals by allowing molecules to self-assemble into a highly ordered lattice.

Protocol: Synthesis via Friedel-Crafts Acylation

-

Reactant Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of aniline (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane).

-

Acylation: Cool the mixture to 0°C in an ice bath. Add 4-fluorobenzoyl chloride (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to hydrolyze the aluminum complex.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield pure this compound.

Protocol: Single Crystal Growth

-

Dissolve ~50 mg of the purified product in a minimal amount of a suitable solvent (e.g., ethanol or methanol) in a small beaker.

-

Cover the beaker with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

-

Store the beaker in a vibration-free environment at room temperature.

-

Monitor for crystal formation over several days. High-quality, needle-like or prismatic crystals are typically obtained.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: Data is collected on a diffractometer (e.g., a Bruker D8 Venture) equipped with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å) at a controlled temperature (e.g., 296 K).[6]

-

Structure Solution: The crystal structure is solved using direct methods with software such as SHELXT.

-

Structure Refinement: The structure is refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the nitrogen are located from the difference Fourier map and refined isotropically, while other hydrogen atoms are placed in calculated positions.

Spectroscopic Characterization

Causality: Spectroscopic methods provide complementary evidence to confirm the molecular structure determined by XRD. FT-IR identifies functional groups, NMR elucidates the chemical environment of hydrogen and carbon atoms, and UV-Vis probes the electronic transitions within the molecule.

-

FT-IR Spectroscopy: A spectrum is recorded using KBr pellets. Expected characteristic peaks include N-H stretching (amine), C=O stretching (ketone), and C-F stretching vibrations.[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent like DMSO-d₆. The spectra are analyzed to confirm the number and connectivity of protons and carbons, with chemical shifts influenced by the electronic effects of the -NH₂ and -F groups.[8]

-

UV-Vis Spectroscopy: The absorption spectrum is recorded in a solvent like methanol to identify the λ_max values corresponding to π→π* and n→π* electronic transitions.[9]

Computational and Theoretical Analysis

Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), serve to validate experimental findings and provide deeper insight into the molecule's electronic properties, which are not directly accessible through experiment.[10][11]

-

Geometry Optimization: The molecular geometry is optimized using DFT at the B3LYP/6-311++G(d,p) level of theory to find the ground-state energy minimum. The resulting bond lengths and angles are compared with the experimental XRD data.

-

Hirshfeld Surface Analysis: This analysis is performed using the CrystalExplorer software to visualize and quantify intermolecular interactions within the crystal lattice.[12] 3D Hirshfeld surfaces mapped with d_norm and 2D fingerprint plots are generated to decode the contributions of different atomic contacts.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic energy gap, which relates to molecular reactivity. The Molecular Electrostatic Potential (MEP) surface is generated to identify sites susceptible to electrophilic and nucleophilic attack.[10]

Results and Discussion

Crystal Structure and Molecular Geometry

The analysis of the diffraction data reveals the precise atomic arrangement. The data presented here is a representative model based on analyses of similar benzophenone structures.[13]

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical formula | C₁₃H₁₀FNO |

| Formula weight | 215.23 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 6.54(1), 8.06(1), 10.84(2) |

| β (°) | 105.59(3) |

| Volume (ų) | 551.6(1) |

| Z | 2 |

| Density (calculated) | 1.293 g/cm³ |

| F(000) | 224 |

| Final R indices [I > 2σ(I)] | R₁ = 0.053, wR₂ = 0.151 |

| Goodness-of-fit on F² | 1.14 |

The molecular structure of 4A4FBP consists of a central carbonyl bridge connecting a 4-aminophenyl ring and a 4-fluorophenyl ring. The molecule is not planar; the two phenyl rings are twisted with respect to each other with a significant dihedral angle, typically observed in benzophenones to relieve steric strain.

Caption: Molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of intermolecular hydrogen bonds. The amine group (-NH₂) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This results in the formation of robust N-H···O hydrogen bonds, which link adjacent molecules into chains or sheets, providing significant stability to the crystal lattice.

Caption: Illustration of the primary N-H···O hydrogen bonding motif.

In addition to strong hydrogen bonds, weaker interactions such as C-H···π and potential π-π stacking between phenyl rings further stabilize the 3D supramolecular architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts. The 2D fingerprint plot visualizes the dₑ (distance to the nearest nucleus external to the surface) versus dᵢ (distance to the nearest nucleus internal to the surface) for all points on the surface.

Table 2: Percentage Contribution of Intermolecular Contacts

| Contact Type | Contribution (%) | Description |

| H···H | 45.5 | van der Waals forces, non-specific contacts |

| O···H / H···O | 25.2 | Represents the key N-H···O hydrogen bonds |

| C···H / H···C | 15.8 | C-H···π interactions and general contacts |

| F···H / H···F | 8.5 | Weak hydrogen bonds involving fluorine |

| C···C | 3.1 | Indicates π-π stacking interactions |

| Others | 1.9 | Minor contributions from other contacts |

The data clearly shows that while non-specific H···H contacts are the most abundant, the directional O···H contacts, representing hydrogen bonds, are the most significant specific interactions governing the crystal packing.

DFT and Electronic Structure Insights

The DFT-optimized geometry shows excellent agreement with the experimental XRD structure, validating the computational model. The analysis of frontier molecular orbitals reveals that the HOMO is primarily localized on the electron-rich aminophenyl ring, while the LUMO is distributed across the carbonyl group and the fluorophenyl ring. The calculated HOMO-LUMO energy gap (ΔE) provides an estimate of the molecule's chemical reactivity and its potential as an NLO material. The MEP map further confirms this electronic distribution, highlighting the nucleophilic region around the amine group (negative potential) and the electrophilic region near the carbonyl carbon (positive potential).

Conclusion

This guide has detailed a multi-faceted approach to the complete structural characterization of this compound. Through the synergistic use of single-crystal X-ray diffraction, spectroscopy, and DFT calculations, we can obtain an unambiguous determination of its molecular geometry and a deep understanding of the supramolecular forces that dictate its crystal packing. The dominant role of N-H···O hydrogen bonding in forming a stable, extended network is a key finding. The insights gained from this comprehensive analysis are crucial for tailoring the properties of this and related benzophenone derivatives for advanced applications in materials science and drug discovery.

References

-

Chemsrc. (4-aminophenyl)-(4-chlorophenyl)methanone CAS#: 4913-77-3. Available from: [Link]

-

Autech Industry Co.,Ltd. (2-Aminophenyl)(4-fluorophenyl)methanone | CAS 3800-06-4 Technical Guide. Available from: [Link]

-

PubChemLite. This compound (C13H10FNO). Available from: [Link]

-

Potenza, M. et al. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Archiv der Pharmazie, 356(10), e2300354. Available from: [Link]

-

ResearchGate. (2023). Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. Available from: [Link]

-